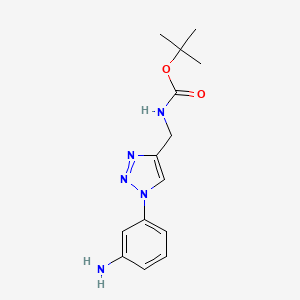
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, iodine, and a 2,2-dimethylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2,2-dimethylpropyl alcohol.
Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as sodium hydride to form 2-chloro-3-(2,2-dimethylpropoxy)pyridine.
Iodination: The final step involves the iodination of the intermediate compound using iodine and a suitable oxidizing agent like hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(2,2-dimethylpropoxy)pyridine: Lacks the iodine substitution.
2-Iodo-3-(2,2-dimethylpropoxy)pyridine: Lacks the chlorine substitution.
3-(2,2-Dimethylpropoxy)-6-iodopyridine: Lacks the chlorine substitution at the 2-position.
Propriétés
Formule moléculaire |
C10H13ClINO |
|---|---|
Poids moléculaire |
325.57 g/mol |
Nom IUPAC |
2-chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine |
InChI |
InChI=1S/C10H13ClINO/c1-10(2,3)6-14-7-4-5-8(12)13-9(7)11/h4-5H,6H2,1-3H3 |
Clé InChI |
HVVJSOIHHXZJPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=C(N=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)









